1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a pyrrolidine derivative, which is characterized by the presence of a pyrrolidine ring—a five-membered nitrogen-containing heterocycle. The trifluoroethyl group enhances its pharmacological properties, making it a subject of interest in drug development.
The compound is sourced from various chemical suppliers and research institutions. It is classified under several categories in chemical databases, including:
The compound's structure and properties can be explored further in databases such as PubChem and Sigma-Aldrich, which provide detailed information on its synthesis and applications .
The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride can be represented as follows:
The compound features a pyrrolidine ring with a trifluoroethyl substituent at one position and a carboxylic acid group at another. The presence of chlorine in the hydrochloride form indicates that it is a salt.
1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions typical for carboxylic acids and amines:
The reactivity of the trifluoroethyl group can enhance electrophilic character, making it more reactive in nucleophilic substitution reactions compared to non-fluorinated analogs.
The mechanism of action for 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride primarily involves its role as an inhibitor of Janus kinases (JAKs), particularly JAK1. This inhibition affects signaling pathways associated with inflammatory responses.
Relevant data on melting point, boiling point, and other thermodynamic properties can be obtained from detailed chemical databases or empirical studies .
1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily researched for its potential applications in treating autoimmune diseases through JAK inhibition. Clinical trials are ongoing to evaluate its efficacy in conditions like rheumatoid arthritis and psoriatic arthritis. Additionally, its unique chemical structure makes it a candidate for further exploration in medicinal chemistry for developing new therapeutic agents targeting inflammatory pathways .
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and therapeutic potential.
The synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride typically begins with ring formation using bifunctional precursors. One approach involves cyclization via aza-Michael addition, where ethyl acrylate derivatives react with trifluoroethylamine under basic conditions to form the pyrrolidine backbone [1]. Alternative routes employ Castagnoli-Cushman reactions (CCR) using imines and cyclic anhydrides, though trifluoromethyl groups reduce reactivity due to electron-withdrawing effects. For example, homophthalic anhydride reacts with fluoral hydrate-derived imines at 140°C in xylenes to yield pyrrolidine carboxylates, albeit with moderate (73%) conversion [2]. Scalable pathways often use catalytic hydrogenation of pyrroline intermediates, where Pd/C or Adams' catalyst (PtO₂) facilitates imine reduction at 50–100 psi hydrogen pressure [6].
Table 1: Cyclization Methods for Pyrrolidine Core Formation
Method | Conditions | Intermediate | Yield |
---|---|---|---|
Aza-Michael Addition | K₂CO₃, DMF, 80°C | Ethyl 3-carboxypyrrolidine | 65–78% |
Castagnoli-Cushman Rxn | Xylenes, 140°C, 24 h | 3-Carboxy-2-trifluoromethyl pyrrolidinone | 73% |
Catalytic Hydrogenation | Pd/C, H₂ (50 psi), EtOH | 1-Trifluoroethylpyrroline | 85–92% |
Key challenges include regioselectivity control and suppression of imine metathesis side reactions, particularly with aliphatic anhydrides [2] [6].
Enantiocontrol at the pyrrolidine C3 position is achieved via chiral catalysts or auxiliaries. Asymmetric hydrogenation of prochiral enamines using Rh(I)-(R,R)-EtDuPhos complexes yields (S)-configured products with >98% ee [6] . Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes racemic ethyl ester derivatives, enriching the desired (3R)-enantiomer . The trifluoroethyl group’s introduction employs nucleophilic substitution: trifluoroethyl halides react with pyrrolidine precursors in acetonitrile at 60°C, with KI catalysis enhancing substitution efficiency (yields: 80–87%) [1] [8]. Stereoretentive conditions (pH 7–8, -20°C) prevent epimerization during functionalization [6].
Carboxyl group installation at C3 involves diethyl malonate alkylation or carboxylative ring closure. In one protocol, diethyl malonate reacts with 1-(2-chloroethyl)-2,2,2-trifluoroethylamine under phase-transfer conditions (NaOH, tetrabutylammonium bromide), followed by hydrolysis and decarboxylation [1] [5]. Electrochemical carboxylation using CO₂ and a sacrificial magnesium anode provides direct access to 3-carboxylic acid derivatives at ambient temperature, though yields are moderate (55–60%) [5]. For N-protected pyrrolidines, ortho-lithiation at C3 with n-butyllithium (-78°C) and subsequent CO₂ quenching affords carboxylated products in 70–75% yield [5].
Table 2: Carboxylation Methods Comparison
Method | Reagents | Temperature | Yield | Limitations |
---|---|---|---|---|
Diethyl Malonate Alkylation | Diethyl malonate, NaOH, TBAB | 80°C | 85% | Requires decarboxylation |
Electrochemical Carboxylation | CO₂, Mg anode, DMF | 25°C | 58% | Moderate selectivity |
Ortho-Lithiation | n-BuLi, CO₂, THF | -78°C | 73% | Strict anhydrous conditions |
Salt formation is critical for crystallization and stability. The free base is dissolved in anhydrous ethyl acetate or diisopropyl ether, and dry HCl gas is bubbled through at 0–5°C until pH ≤ 2.0 [6]. Solvent selection drastically impacts crystal morphology: ethanol/ethyl acetate mixtures (1:3 v/v) yield prismatic crystals with >99.5% purity, while isopropanol produces needles prone to static clustering [6]. pH titration during acidification reveals optimal precipitation at pH 1.8–2.2; deviations cause oiling or free base contamination. Post-crystallization, the solid is washed with cold acetone to remove residual solvents, enhancing purity to >99.9% [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7